molecular formula C12H10ClNO3 B3033608 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid CAS No. 1083197-18-5

2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No.: B3033608
CAS No.: 1083197-18-5
M. Wt: 251.66
InChI Key: NZBXABRXIOXPIA-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid is a quinoline-derived compound characterized by a chloro substituent at position 6, a methyl group at position 2, and an acetic acid moiety linked to the nitrogen at position 1 of the quinolin-4-one core. This structure confers unique physicochemical and pharmacological properties, making it a candidate for drug discovery, particularly in oncology and anti-inflammatory research. The compound is listed in catalogs as a high-purity intermediate (≥95%) but is currently marked as discontinued in commercial supplies .

Properties

IUPAC Name

2-(6-chloro-2-methyl-4-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-7-4-11(15)9-5-8(13)2-3-10(9)14(7)6-12(16)17/h2-5H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBXABRXIOXPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)O)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like chlorinating agents and methylating agents.

    Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via a Friedel-Crafts acylation reaction using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could target the quinoline core, potentially reducing the ketone group to a secondary alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea can be employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or quinoline N-oxides.

    Reduction: Secondary alcohols or fully reduced quinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases or cancer.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The chloro and methyl substitutions may enhance binding affinity or selectivity, while the acetic acid moiety could facilitate cellular uptake or metabolic stability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the quinoline ring, oxidation states, and appended functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties
2-(6-Chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid 6-Cl, 2-CH₃, 4-O, acetic acid at N1 C₁₂H₁₀ClNO₃ 251.67 Discontinued intermediate; potential anti-inflammatory/anticancer applications
2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid 6-Cl, 4-Ph, 2-O, acetic acid at C3 C₁₇H₁₂ClNO₃ 313.74 High-purity pharmaceutical intermediate; used in cancer and inflammation research
2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid 7-Cl, 6-OCH₃, 4-O, acetic acid at N1 C₁₂H₁₀ClNO₄ 283.67 Intermediate in synthesis of kinase inhibitors; improved solubility due to methoxy group
Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate 6-Br, 2-CH₃, 4-O, ethyl ester at N1 C₁₄H₁₄BrNO₃ 324.17 Ester prodrug form; enhanced lipophilicity for improved membrane permeability
2-(4-Oxoquinolin-1(4H)-yl)acetic acid No halogen/methyl; acetic acid at N1 C₁₁H₉NO₃ 203.19 Baseline compound; used in ADME studies for quinoline derivatives
Key Observations :
  • Halogen Substitution: Chlorine at position 6 (as in the target compound) enhances electrophilicity and binding to biological targets compared to non-halogenated analogs (e.g., 2-(4-Oxoquinolin-1(4H)-yl)acetic acid) .
  • Methoxy vs. Methyl Groups : Methoxy at position 6 () improves aqueous solubility but may reduce metabolic stability compared to methyl groups .
  • Acetic Acid vs. Ester Derivatives : The free carboxylic acid enhances hydrogen-bonding capacity for target engagement, while ester derivatives (e.g., ethyl esters) serve as prodrugs to improve bioavailability .

Biological Activity

2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid, a member of the quinolone family, has garnered attention in medicinal chemistry due to its promising biological activities, particularly as an antibacterial agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C12H10ClNO
  • Molecular Weight : Approximately 237.64 g/mol

The unique structure includes a quinoline ring system and an acetic acid moiety, enhancing its solubility and potential bioavailability compared to other derivatives.

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication in bacteria, and their inhibition leads to disrupted bacterial growth and cell death. This mechanism positions the compound as a candidate for antibiotic development against various pathogens.

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus8Strong
Escherichia coli16Moderate
Pseudomonas aeruginosa32Weak

These results suggest that structural modifications can enhance antibacterial potency, making it a focus for further optimization studies.

Antifungal Activity

In addition to its antibacterial properties, certain derivatives of this compound have shown antifungal activity, indicating potential applications in treating fungal infections as well.

Research Findings and Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial activity of various derivatives of this compound through in vitro assays. The findings highlighted that some derivatives exhibited potent activity against resistant strains of bacteria, underscoring their potential as novel antibiotics.
  • Structural Optimization : Structural modifications were explored to enhance the compound's selectivity and efficacy. Researchers varied substituents on the quinolone scaffold, leading to improved antimicrobial properties while minimizing toxicity.
  • Interaction Studies : Interaction studies revealed that this compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. Understanding these interactions is crucial for optimizing its efficacy and safety profile in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid
Reactant of Route 2
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2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid

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